

"Decanamide, n-pentyl-" physical and chemical properties

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Compound of Interest

Compound Name: Decanamide, n-pentyl-

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Decanamide, N-pentyl-: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanamide, N-pentyl-, a secondary amide with the chemical formula $C_{15}H_{31}NO$, belongs to the class of N-alkyl-alkanamides. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview of its predicted physical and chemical properties based on the established trends within its homologous series. Furthermore, it outlines detailed, generalized experimental protocols for its synthesis and characterization, which are standard methodologies in organic chemistry. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and potential application of N-pentyldecanamide and related long-chain N-alkyl amides.

Core Physical and Chemical Properties

Due to the scarcity of direct experimental data for **Decanamide, N-pentyl-**, the following properties are estimated based on the known characteristics of homologous N-alkyl-alkanamides. Amides generally exhibit higher melting and boiling points than corresponding alkanes due to the presence of the polar amide group and hydrogen bonding capabilities in

secondary amides.[1][2] Solubility in water is expected to be low due to the long alkyl chains, while solubility in organic solvents should be significant.[3][4]

Table 1: Predicted Physical Properties of **Decanamide, N-pentyl-**

Property	Predicted Value	Unit	Basis for Estimation
Molecular Weight	241.43	g/mol	Calculated from molecular formula
Melting Point	60 - 70	°C	Trend in homologous series of N-alkyl amides[5]
Boiling Point	> 300	°C	Trend in homologous series of N-alkyl amides[5][6]
Density	~0.85 - 0.95	g/cm ³	General density of similar long-chain amides
Water Solubility	Low to Insoluble	-	Increasing hydrophobic character with chain length[3][4]
Organic Solvent Solubility	Soluble	-	Soluble in alcohols, ethers, and chlorinated solvents[3]

Table 2: Chemical Identifiers for **Decanamide, N-pentyl-**

Identifier	Value
IUPAC Name	N-pentyldecanamide
CAS Number	64891-15-2
Molecular Formula	C ₁₅ H ₃₁ NO
SMILES	<chem>CCCCCNC(=O)CCCCCCCCC</chem>
InChI Key	InChI=1S/C15H31NO/c1-3-5-7-9-10-11-12-14-15(17)16-13-8-6-4-2/h3-14H2,1-2H3,(H,16,17)

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the synthesis and characterization of **Decanamide, N-pentyl-**. These methods are standard in organic synthesis and can be adapted as needed.

Synthesis of Decanamide, N-pentyl- via Acyl Chloride

This common and efficient method involves the reaction of decanoyl chloride with pentylamine. [\[7\]](#)

Materials:

- Decanoyl chloride
- Pentylamine
- Anhydrous dichloromethane (DCM) or similar aprotic solvent
- Triethylamine (TEA) or other suitable base
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate

- Rotary evaporator
- Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

- In a clean, dry round-bottom flask, dissolve pentylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C using an ice bath.
- Slowly add a solution of decanoyl chloride (1.05 equivalents) in anhydrous DCM to the stirred amine solution via a dropping funnel over a period of 30-60 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
- Quench the reaction by slowly adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by recrystallization or column chromatography on silica gel.

Characterization Protocols

NMR spectroscopy is a powerful tool for confirming the structure of the synthesized amide.^[8]
^[9]^[10]

- ¹H NMR (Proton NMR): The spectrum is expected to show characteristic signals for the protons in the pentyl and decanoyl chains. Key signals would include a triplet for the terminal methyl groups, multiplets for the methylene groups, and a broad signal for the N-H proton.

- ^{13}C NMR (Carbon NMR): The spectrum will show a distinct signal for the carbonyl carbon ($\text{C}=\text{O}$) in the range of 170-180 ppm, along with signals for the carbons in the alkyl chains.

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl_3) and transfer to an NMR tube.

IR spectroscopy is used to identify the functional groups present in the molecule.^{[8][11]}

Expected Absorptions:

- N-H stretch: A characteristic absorption band around 3300 cm^{-1} (secondary amide).
- $\text{C}=\text{O}$ stretch (Amide I band): A strong absorption band around 1640 cm^{-1} .
- N-H bend (Amide II band): An absorption band around 1550 cm^{-1} .
- C-H stretch: Strong absorption bands in the region of $2850\text{-}2960\text{ cm}^{-1}$.

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid at room temperature) or as a KBr pellet (if solid).

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.^{[8][11]}

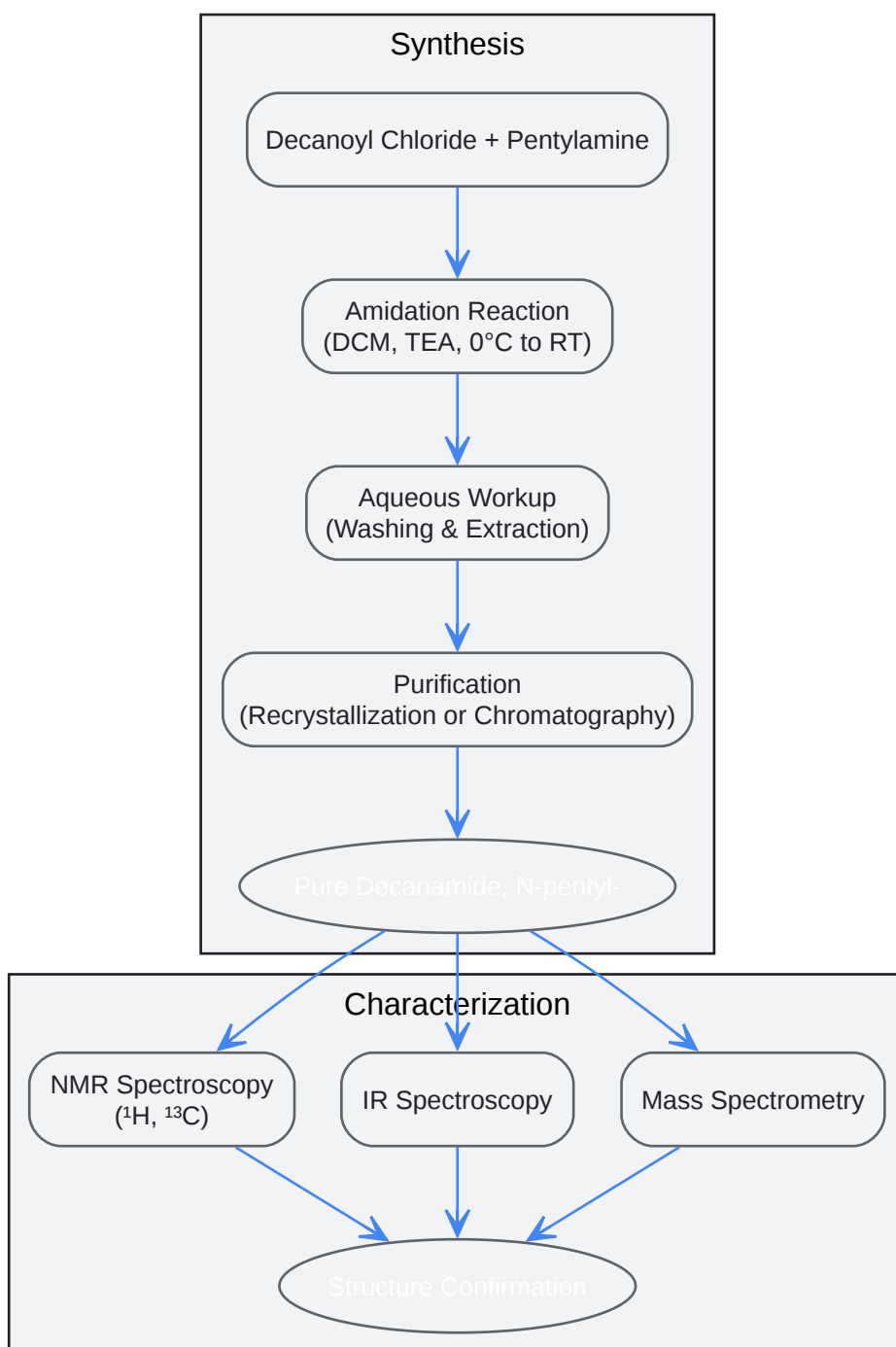
- Molecular Ion Peak (M^+): A peak corresponding to the molecular weight of **Decanamide, N-pentyl-** (241.43 g/mol) should be observed.
- Fragmentation Pattern: Characteristic fragmentation patterns for amides, such as alpha-cleavage and McLafferty rearrangement, can provide further structural confirmation.

Sample Preparation: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of N-alkyl-alkanamides like **Decanamide, N-pentyl-**.



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Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide provides a foundational understanding of the predicted properties and relevant experimental procedures for **Decanamide, N-pentyl-**. While specific experimental data remains to be published, the information presented herein, based on established chemical principles and general methodologies, offers a robust starting point for researchers and professionals. The detailed protocols for synthesis and characterization are designed to be readily implementable in a standard organic chemistry laboratory setting. Further experimental investigation is warranted to definitively determine the physicochemical properties and potential biological activities of this compound.

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